Cas no 6329-26-6 (Ethyl 2-chloroethylcarbamate)

Ethyl 2-chloroethylcarbamate is a carbamate derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include an ethyl ester group and a chloroethyl substituent, which enhance its reactivity as an intermediate in the preparation of more complex molecules. The compound is valued for its versatility in nucleophilic substitution reactions, owing to the presence of the chloroethyl moiety. It is typically used under controlled conditions due to its potential reactivity. Ethyl 2-chloroethylcarbamate is characterized by its stability under standard storage conditions, making it a reliable reagent for specialized synthetic pathways. Proper handling and storage are recommended to maintain its integrity.
Ethyl 2-chloroethylcarbamate structure
Ethyl 2-chloroethylcarbamate structure
Product Name:Ethyl 2-chloroethylcarbamate
CAS No:6329-26-6
MF:C5H10ClNO2
MW:151.591400623322
MDL:MFCD04038117
CID:46651
PubChem ID:80621
Update Time:2025-05-20

Ethyl 2-chloroethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (2-chloroethyl)carbamate
    • 2-CHLOROETHYLCARBAMATE
    • Ethyl 2-chloroethylcarbamate
    • Ethyl N-(2-chloroethyl)carbamate
    • (2-Chlor-aethyl)-carbamidsaeure-aethylester
    • (2-Chlor-aethyl)-urethan
    • (2-chloro-ethyl)-carbamic acid ethyl ester
    • 2-chloroethyl ethylcarbamate
    • 2-chloroethylcarbamic acid ethyl ester
    • PubChem23479
    • ethyl chloroethylcarbamate
    • ethyl N-chloroethylcarbamate
    • ethyl-2-chloroethylcarbamate
    • ethyl N-2-chloroethylcarbamate
    • ethyl (2-chloroethyl)-carbamate
    • QHSHDVYEJKLXLB-UHFFFAOYSA-N
    • NSC43421
    • NSC-43421
    • (2-chloroethyl)carbamic acid ethyl ester
    • SCHEMBL2885528
    • DTXSID80212684
    • CARBAMIC ACID, N-(2-CHLOROETHYL)-, ETHYL ESTER
    • EINECS 228-701-9
    • MFCD04038117
    • 6CQJ7F4PBH
    • FT-0630156
    • CS-0151524
    • NSC 43421
    • 6329-26-6
    • AS-37793
    • UNII-6CQJ7F4PBH
    • AKOS010540268
    • NS00035410
    • DTXCID10135175
    • MDL: MFCD04038117
    • Inchi: 1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
    • InChI Key: QHSHDVYEJKLXLB-UHFFFAOYSA-N
    • SMILES: ClCCNC(=O)OCC

Computed Properties

  • Exact Mass: 151.04000
  • Monoisotopic Mass: 151.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 87
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • Density: 1.124
  • Boiling Point: 225.9 °C at 760 mmHg
  • Flash Point: 225.9 °C at 760 mmHg
  • Refractive Index: 1.438
  • PSA: 38.33000
  • LogP: 1.36220
  • Solubility: Soluble in organic solvents, insoluble in water

Ethyl 2-chloroethylcarbamate Security Information

Ethyl 2-chloroethylcarbamate Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Ethyl 2-chloroethylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:6329-26-6)Ethyl 2-chloroethylcarbamate
Order Number:A868189
Stock Status:in Stock
Quantity:50g/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:09
Price ($):797.0/174.0/314.0/552.0
Email:sales@amadischem.com

Ethyl 2-chloroethylcarbamate Related Literature

  • 1. Notes
    G. R. Clemo,A. F. Daglish,J. R. Keneford,J. C. E. Simpson,D. H. Hey,D. S. Morris,A. F. Childs,L. J. Goldswokthy,G. F. Harding,S. G. P. Plant,G. A. Weeks,R. F. Batt,D. Woodcock J. Chem. Soc. 1948 2318

Additional information on Ethyl 2-chloroethylcarbamate

Research Brief on Ethyl 2-chloroethylcarbamate (CAS: 6329-26-6) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-chloroethylcarbamate (CAS: 6329-26-6) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its carbamate functional group and chloroethyl moiety, has been the subject of recent studies due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent literature highlights its role in the design of alkylating agents, which are crucial in cancer therapeutics, as well as its utility in probing enzyme mechanisms and protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-chloroethylcarbamate as a building block for novel antitumor agents. The research demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, with mechanisms involving DNA alkylation and subsequent apoptosis induction. The study emphasized the compound's modularity, allowing for structural modifications to enhance potency and reduce off-target effects. These findings underscore its potential in personalized medicine approaches for oncology.

In addition to its therapeutic applications, Ethyl 2-chloroethylcarbamate has been investigated for its role in chemical biology tools. A recent ACS Chemical Biology publication (2024) detailed its use as a covalent modifier of cysteine residues in proteins, enabling the study of enzyme active sites and allosteric regulation. The chloroethyl group's reactivity was leveraged to develop activity-based probes, facilitating the identification of novel drug targets in proteomic studies. This dual functionality—as both a therapeutic scaffold and a research tool—positions 6329-26-6 as a versatile compound in biomedical research.

Ongoing research is also examining the safety and pharmacokinetic profiles of Ethyl 2-chloroethylcarbamate derivatives. A preclinical study in Drug Metabolism and Disposition (2024) reported improved metabolic stability of fluorinated analogs, addressing earlier concerns about rapid hydrolysis in physiological conditions. These advancements highlight the compound's evolving role in drug discovery pipelines, with particular attention to structure-activity relationship (SAR) optimization for clinical translation.

In conclusion, Ethyl 2-chloroethylcarbamate (6329-26-6) represents a promising chemical entity with multifaceted applications in pharmaceutical development and basic research. Its continued exploration through innovative synthetic strategies and biological evaluations is expected to yield significant contributions to targeted therapies and mechanistic studies in the coming years. Researchers are encouraged to monitor patent landscapes, as several pharmaceutical companies have recently filed applications covering novel derivatives of this scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6329-26-6)Ethyl 2-chloroethylcarbamate
A868189
Purity:99%/99%/99%/99%
Quantity:50g/1g/5g/10g
Price ($):797.0/174.0/314.0/552.0
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